molecular formula C11H7F2N B1624362 3-Fluoro-2-(2-fluorophenyl)pyridine CAS No. 511522-76-2

3-Fluoro-2-(2-fluorophenyl)pyridine

Cat. No. B1624362
M. Wt: 191.18 g/mol
InChI Key: NZLITGMMALMWTM-UHFFFAOYSA-N
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Description

“3-Fluoro-2-(2-fluorophenyl)pyridine” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as “3-Fluoro-2-(2-fluorophenyl)pyridine”, has been a topic of interest due to their interesting and unusual physical, chemical, and biological properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The molecular formula of “3-Fluoro-2-(2-fluorophenyl)pyridine” is C11H7F2N . The average mass is 173.186 Da and the monoisotopic mass is 173.064072 Da .

Scientific Research Applications

Fluorescent pH and Chemosensors

One significant application of derivatives related to 3-Fluoro-2-(2-fluorophenyl)pyridine is in the development of fluorescent sensors. A study designed a heteroatom-containing organic fluorophore that shows the phenomenon of aggregation-induced emission (AIE) and can act as a fluorescent pH sensor in solution and solid state, and as a chemosensor for detecting acidic and basic organic vapors. The sensor's emission can be switched between states by protonation and deprotonation, hinting at its potential for environmental and biological applications (Yang et al., 2013).

Chemical Synthesis and Molecular Imaging

2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a compound closely related to 3-Fluoro-2-(2-fluorophenyl)pyridine, was synthesized and radiolabeled with fluorine-18 for potential use in molecular imaging, specifically in vivo imaging of central nicotinic acetylcholine receptors. This could have implications in neurological research and diagnostics (Dollé et al., 1998).

Metal Ion Sensing and Bioimaging

Derivatives of 3-Fluoro-2-(2-fluorophenyl)pyridine have been employed in the synthesis of fluorophores for selective metal ion sensing. For example, a newly synthesized fluorophore based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione showed high selectivity for Fe3+/Fe2+ cations and was used for imaging Fe3+ in living HepG2 cells, which is crucial in the study of iron-related biological processes and disorders (Maity et al., 2018).

Catalysis and Material Science

In the realm of catalysis and material science, compounds related to 3-Fluoro-2-(2-fluorophenyl)pyridine are involved in complex formations that are active in ethylene polymerization. This opens up pathways for the development of new materials with specific properties (Zhang et al., 2021).

Safety And Hazards

While specific safety and hazard information for “3-Fluoro-2-(2-fluorophenyl)pyridine” is not available, it’s important to handle all chemical substances with care. General precautions include avoiding ingestion and inhalation, using only in well-ventilated areas, and wearing appropriate personal protective equipment .

properties

IUPAC Name

3-fluoro-2-(2-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N/c12-9-5-2-1-4-8(9)11-10(13)6-3-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLITGMMALMWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=N2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468864
Record name 3-fluoro-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-(2-fluorophenyl)pyridine

CAS RN

511522-76-2
Record name 3-fluoro-2-(2-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RT Lewis, WP Blackaby, T Blackburn… - Journal of medicinal …, 2006 - ACS Publications
The development of a series of GABA A α2/α3 subtype selective pyridazine based benzodiazepine site agonists as anxiolytic agents with reduced sedative/ataxic potential is described, …
Number of citations: 31 pubs.acs.org

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